molecular formula C10H6Cl2O4S2 B106891 Naphthalene-2,7-disulfonyl dichloride CAS No. 19551-16-7

Naphthalene-2,7-disulfonyl dichloride

Cat. No.: B106891
CAS No.: 19551-16-7
M. Wt: 325.2 g/mol
InChI Key: FJKUZZHKEDNPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2,7-disulfonyl dichloride: is an organic compound with the molecular formula C₁₀H₆Cl₂O₄S₂ . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Biochemical Analysis

Biochemical Properties

Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .

Molecular Mechanism

The molecular mechanism of this compound involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous bases

Major Products Formed:

    Substitution Products: Naphthalene derivatives with various functional groups replacing the sulfonyl chloride groups

    Hydrolysis Products: Naphthalene-2,7-disulfonic acid

Scientific Research Applications

Comparison with Similar Compounds

  • Naphthalene-2,6-disulfonyl dichloride
  • Naphthalene-1,5-disulfonyl dichloride
  • Biphenyl-4,4’-disulfonyl dichloride

Comparison: Naphthalene-2,7-disulfonyl dichloride is unique due to the specific positioning of the sulfonyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to naphthalene-2,6-disulfonyl dichloride, the 2,7-isomer may exhibit different reactivity patterns and selectivity in substitution reactions .

Properties

IUPAC Name

naphthalene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUZZHKEDNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383558
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19551-16-7
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.